molecular formula C10H10N2S B14520539 1-(1H-Benzimidazol-2-yl)propane-2-thione CAS No. 62468-77-3

1-(1H-Benzimidazol-2-yl)propane-2-thione

Cat. No.: B14520539
CAS No.: 62468-77-3
M. Wt: 190.27 g/mol
InChI Key: WJLRQFVDNPMBDQ-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)propane-2-thione is a heterocyclic compound that features a benzimidazole ring fused with a thione group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzimidazol-2-yl)propane-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring, which is then further modified to introduce the thione group. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of metal triflates as catalysts, such as scandium triflate or ytterbium triflate, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzimidazol-2-yl)propane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-(1H-Benzimidazol-2-yl)propane-2-thione can be compared with other benzimidazole derivatives:

    Similar Compounds:

Uniqueness: this compound stands out due to its unique combination of the benzimidazole ring and the thione group, which enhances its chemical reactivity and broadens its range of applications in various fields.

Properties

CAS No.

62468-77-3

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)propane-2-thione

InChI

InChI=1S/C10H10N2S/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

WJLRQFVDNPMBDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=S)CC1=NC2=CC=CC=C2N1

Origin of Product

United States

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